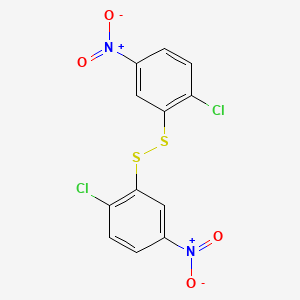

2-Chloro-5-nitrophenyl disulfide

Description

Contextual Significance of Aromatic Disulfides

Aromatic disulfides are a class of organosulfur compounds that feature a sulfur-sulfur (S-S) bond connecting two aryl groups. This disulfide linkage is a key structural motif found in numerous natural and synthetic products. nih.gov The reactivity of the disulfide bond, characterized by its ability to undergo cleavage under both reductive and oxidative conditions, makes these compounds highly versatile in various chemical transformations. nih.govnih.gov The stability and reactivity of the S-S bond can be fine-tuned by the nature of the substituents on the aromatic rings, leading to a broad spectrum of chemical and physical properties. researchgate.net In the realm of materials science, aromatic disulfides are integral to the development of self-healing polymers and other dynamic materials due to the reversible nature of the disulfide bond. researchgate.netresearchgate.net

Importance of Nitro and Chloro Substituents in Aromatic Systems

The introduction of nitro (–NO2) and chloro (–Cl) substituents onto an aromatic ring profoundly influences its electronic properties and reactivity. msu.edumsu.edu The nitro group is a strong electron-withdrawing group, both by induction and resonance, which significantly deactivates the aromatic ring towards electrophilic substitution. msu.edulibretexts.orglibretexts.org This deactivation can decrease the ring's reactivity by a factor of a million or more compared to benzene (B151609). msu.edulibretexts.org Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted benzene. researchgate.netresearchgate.netnih.gov

Specific Research Focus on 2-Chloro-5-nitrophenyl Disulfide

This compound, with the molecular formula C12H6Cl2N2O4S2, is a specific example of a substituted diaryl disulfide that has garnered research interest due to its unique combination of functional groups. The presence of the disulfide bridge, along with the electron-withdrawing nitro and chloro groups on each phenyl ring, imparts distinct chemical reactivity to the molecule. Research on this compound often focuses on understanding how these substituents influence the properties of the disulfide bond and the aromatic rings. The cleavage of the S-S bond in this compound can be a key step in various chemical reactions, potentially making it a useful intermediate in organic synthesis.

Overview of Current Research Landscape and Emerging Directions

The current research landscape for substituted diaryl disulfides is broad and dynamic. A significant area of investigation is their application in medicinal chemistry, with studies exploring their potential as antimicrobial, antifungal, and antitumor agents. nih.govnih.gov The ability of the disulfide bond to be cleaved in the reducing environment of a cell is a particularly attractive feature for the design of prodrugs and drug delivery systems.

In materials science, the focus is on leveraging the dynamic nature of the disulfide bond to create self-healing and recyclable materials. researchgate.netresearchgate.net The exchange reactions between disulfide bonds allow for the repair of damaged polymer networks. researchgate.net

Emerging research directions include the development of new synthetic methodologies for the preparation of unsymmetrical diaryl disulfides, which can be challenging to synthesize but offer greater control over the final properties of the molecule. nih.govtandfonline.com Furthermore, there is growing interest in using visible light-mediated and other environmentally friendly methods for the synthesis of diaryl disulfides. beilstein-journals.org Computational studies are also playing an increasingly important role in understanding the reaction mechanisms and predicting the properties of new disulfide compounds. nih.govresearchgate.net

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C12H6Cl2N2O4S2 |

| IUPAC Name | 1-chloro-2-[(2-chloro-5-nitrophenyl)disulfanyl]-4-nitrobenzene uni.lu |

| Synonyms | Bis(2-chloro-5-nitrophenyl) disulfide, CHEMBL332167, NSC677441 |

| Physical State | Solid at room temperature |

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for the synthesis of diaryl disulfides can be inferred. A common route involves the reaction of a corresponding thiol with an oxidizing agent. In the case of this compound, the precursor would likely be 2-chloro-5-nitrobenzenethiol. iucr.org Another general method for preparing symmetrical diaryl disulfides involves the reaction of an aryl halide with a disulfide source. For instance, o-chloronitrobenzene can be reacted with sodium disulfide to produce di-o-nitrophenyl disulfide. orgsyn.org A similar approach could likely be adapted for the synthesis of this compound.

Characterization of this compound would involve standard analytical techniques. The molecular structure and connectivity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. nih.gov Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Crystal Structure and Spectroscopic Properties

The crystal structure of the related isomer, bis(5-chloro-2-nitrophenyl) disulfide, has been determined by X-ray crystallography. iucr.org This analysis revealed a non-planar, skewed conformation for the C-S-S-C group, with a torsion angle of 86.7(1)°. iucr.org The S-S bond length was found to be 2.0432(5) Å, and the S-S-C bond angle is 104.11(5)°. iucr.org The nitro group is rotated out of the plane of the phenyl ring by 15.2(2)°. iucr.org It is highly probable that this compound would adopt a similar skewed conformation, as this is a common feature for diaryl disulfides. iucr.org

The spectroscopic properties of this compound are dictated by its functional groups. The IR spectrum would show characteristic absorption bands for the C-Cl, C-NO2, and aromatic C-H and C=C bonds. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. nih.gov The UV-Vis spectrum would show absorptions corresponding to the π-π* transitions of the substituted aromatic rings.

Reactivity and Potential Applications

The reactivity of this compound is centered around the disulfide bond and the substituted aromatic rings.

Cleavage of the Disulfide Bond: The S-S bond is susceptible to cleavage by nucleophiles and reducing agents. nih.gov This reactivity is fundamental to many of its potential applications. For example, in a cellular environment, the disulfide bond can be cleaved by biological thiols like glutathione, leading to the release of two molecules of 2-chloro-5-nitrobenzenethiol. This mechanism is of interest for developing drug delivery systems. Disilathianes have also been shown to mediate the cleavage of the sulfur-sulfur bond in aromatic disulfides. nih.gov

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. researchgate.netresearchgate.netnih.gov This allows for the displacement of the chlorine atom or even the nitro group itself by various nucleophiles, providing a pathway to synthesize a range of substituted aromatic compounds. researchgate.netresearchgate.net

Applications in Synthesis: Due to its reactivity, this compound can serve as a valuable intermediate in organic synthesis. The cleavage of the disulfide bond provides a source of the 2-chloro-5-nitrophenylthio moiety, which can be incorporated into other molecules. The susceptibility of the aromatic rings to nucleophilic substitution further expands its synthetic utility.

While specific, large-scale applications of this compound are not widely reported, compounds with similar structures have been investigated for their biological activities, including antimicrobial and antifungal properties. The core structure of this compound makes it a candidate for further exploration in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

20201-05-2 |

|---|---|

Molecular Formula |

C12H6Cl2N2O4S2 |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

1-chloro-2-[(2-chloro-5-nitrophenyl)disulfanyl]-4-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H |

InChI Key |

QQDYIOTXSJACKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Nitrophenyl Disulfide and Its Derivatives

Direct Synthesis Strategies for Diaryl Disulfides

The direct synthesis of diaryl disulfides, including 2-Chloro-5-nitrophenyl disulfide, often involves the oxidation of the corresponding thiols. A variety of oxidizing agents and reaction conditions have been developed to achieve this transformation efficiently.

One common approach is the oxidation of thiols using mild and selective oxidizing agents. For instance, dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) has been shown to quantitatively convert thiols to disulfides under mild conditions. organic-chemistry.org Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used for the oxidation of various thiols to their corresponding disulfides in both solution and solvent-free conditions. organic-chemistry.org

Visible light-mediated synthesis has emerged as a greener alternative. A highly efficient and chemoselective method for the synthesis of diaryl disulfides involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS2). beilstein-journals.org This method offers an environmentally friendly pathway to a range of disulfides with good to excellent yields. beilstein-journals.org

Copper-catalyzed reactions also provide a valuable route to diaryl disulfides. One such method involves the reaction of aryl iodides with thioglycolic acid as the sulfur source in aqueous DMSO. organic-chemistry.org This approach is notable for its use of water as a co-solvent, enhancing its green credentials.

Furthermore, a novel synthetic protocol has been developed using odorless and readily available phenyl dimethylcarbamodithioates as organosulfur sources. tandfonline.com The target symmetric diaryl disulfides are obtained through simple hydrolysis. tandfonline.com Other direct methods include the reaction of aryl halides with ethyl potassium xanthogenate in the presence of MOF-199 to form intermediates that can be converted to symmetrical diaryl disulfides. organic-chemistry.org

Synthesis of Precursors and Key Intermediates Incorporating the 2-Chloro-5-nitrophenyl Moiety

The synthesis of this compound often begins with the preparation of precursors containing the 2-chloro-5-nitrophenyl group. These precursors are typically synthesized through electrophilic aromatic substitution and other functional group transformations.

Derivatization of Nitroaniline Precursors

A key precursor for the 2-chloro-5-nitrophenyl moiety is 2-chloro-5-nitroaniline (B146338). This compound can be synthesized from 4-chloroaniline (B138754) through a two-step process. mdpi.com First, 4-chloroaniline is oxidized using peroxytrifluoroacetic acid in dichloromethane (B109758) to yield 4-nitrochlorobenzene. mdpi.com Subsequently, a Friedel-Crafts alkylation of 4-nitrochlorobenzene with methyl iodide in the presence of anhydrous aluminum chloride can introduce the methyl group, although this specific example leads to 1-chloro-2-methyl-4-nitrobenzene. mdpi.com

A more direct route to 2-chloro-5-nitroaniline starts from m-dichlorobenzene. chemicalbook.com Nitration of m-dichlorobenzene followed by amination of the resulting 2,4-dichloronitrobenzene (B57281) with ammonia (B1221849) yields 2-chloro-5-nitroaniline. chemicalbook.comgoogle.com The nitration of m-dichlorobenzene is typically carried out with a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com The subsequent amination is performed under pressure in an autoclave. chemicalbook.comgoogle.com

Another synthetic route involves the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration of the intermediate with nitric acid and acetic anhydride. chemicalbook.com The final step is the hydrolysis of the nitro group to an amino group using sodium hydroxide. chemicalbook.com Substituted nitrobenzene (B124822) and aniline (B41778) derivatives like 2-chloro-5-nitroaniline are valuable intermediates in the synthesis of various compounds, including dyes, pigments, and pesticides. researchgate.netresearchgate.net

Routes to Related Chloronitropyridines and Chloronitrotoluenes for Contextual Synthesis Development

The synthetic strategies for related chloronitroaromatic compounds provide valuable context for the development of synthetic routes to this compound.

Chloronitrotoluenes: The synthesis of chloronitrotoluenes often involves the nitration of chlorotoluenes or the chlorination of nitrotoluenes. For example, 4-chloro-2-nitrotoluene (B43163) can be synthesized by the nitration of 4-chlorotoluene (B122035) with a mixture of nitric and sulfuric acids. chemicalbook.com This reaction typically yields a mixture of isomers, with 4-chloro-2-nitrotoluene being the major product. chemicalbook.com Alternatively, 2-chloro-4-nitrotoluene (B140621) can be prepared by the chlorination of 4-nitrotoluene (B166481) in the presence of iodine as a catalyst. google.com The synthesis of 2-chloro-6-nitrotoluene (B1664060) can be achieved by the nitration of o-chlorotoluene, followed by separation of the isomers by distillation. prepchem.com

Chloronitropyridines: 2-Chloro-5-nitropyridine is an important intermediate in medicinal chemistry. google.com One synthetic approach involves the use of 2-halogenated acrylates as starting materials. These are condensed with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine, which is then chlorinated to give the final product. google.com

The synthesis of these related compounds highlights the common strategies of electrophilic aromatic substitution and the challenges associated with controlling regioselectivity.

Mechanistic Pathways in Disulfide Bond Formation and Functionalization

The formation of a disulfide bond typically proceeds through a thiol-disulfide exchange reaction. nih.govuwaterloo.cawikipedia.org This process involves the nucleophilic attack of a thiolate ion on a disulfide bond. nih.govwikipedia.org The reaction is highly dependent on the pH, as the concentration of the reactive thiolate species increases at higher pH values. wikipedia.org

In the context of protein folding, the formation of disulfide bonds is a complex process catalyzed by enzymes such as protein disulfide isomerase (PDI). nih.govoulu.finih.gov PDI facilitates the correct pairing of cysteine residues through a series of thiol-disulfide exchange reactions, involving oxidation, reduction, and isomerization steps. nih.govuwaterloo.caoulu.fi

The mechanism of visible light-mediated disulfide synthesis from arenediazonium tetrafluoroborates and CS2 involves the formation of radical intermediates. beilstein-journals.org The reaction is initiated by the photocatalyst, which leads to the generation of an aryl radical. This radical then reacts with CS2 to form a radical intermediate that can dimerize to yield the diaryl disulfide. beilstein-journals.org

Reductive coupling strategies offer an alternative mechanistic pathway. For instance, a nickel-catalyzed reductive cross-electrophile coupling of unactivated alkyl bromides with symmetrical tetrasulfides has been developed. nih.gov This reaction proceeds through trisulfide intermediates and avoids the common side reactions associated with oxidative coupling methods. nih.gov

Green Chemistry Approaches and Process Intensification in Synthesis Research

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry approaches and process intensification in the synthesis of disulfides.

Green Chemistry Approaches: A key focus of green chemistry is the use of non-toxic, renewable reagents and solvents. Water is an ideal green solvent, and several methods for disulfide synthesis have been developed in aqueous media. For example, the oxidation of thiols to disulfides can be achieved using iodine as the oxidant in water at room temperature. rsc.orgrsc.org This process is highly efficient, and the iodine can be regenerated using hydrogen peroxide, making it a recyclable system. rsc.orgrsc.org Another green method utilizes ascorbic acid as a catalyst for the oxidation of thiols in water. tandfonline.comtandfonline.com This method is simple, fast, and applicable to a wide range of thiols. tandfonline.comtandfonline.com Ultrasound has also been employed to accelerate the air oxidation of thiols in the presence of a base, leading to the formation of disulfides in high yields at room temperature. rsc.org

Chemical Reactivity and Transformation Pathways

Disulfide Bond Scission and Exchange Reactions

The disulfide bond is susceptible to both cleavage and exchange, forming the basis for its application in dynamic covalent chemistry.

Reductive Cleavage with Cyanide Ion

The disulfide bond of 2-Chloro-5-nitrophenyl disulfide can be cleaved through reduction. While specific studies detailing the reaction with cyanide ion are not extensively available in the provided results, the general reactivity of disulfides suggests that a nucleophilic attack by cyanide would lead to the scission of the S-S bond. This type of cleavage is a known reaction for disulfides, yielding a thiol and a thiocyanate.

Dynamic Covalent Chemistry via Disulfide Metathesis

Dynamic covalent chemistry (DCC) involves reversible chemical reactions under equilibrium control, allowing for the synthesis of complex molecules. nih.govrsc.org Disulfide bonds are well-suited for DCC due to their ability to undergo metathesis (exchange) reactions under specific conditions, such as light irradiation. illinois.edu This reversible nature allows for "error checking" and "proof-reading" during synthesis, where the final product distribution is determined by thermodynamic stability. nih.gov The disulfide exchange can be initiated to create new polymeric materials with properties like self-healing and stimuli-responsiveness. illinois.edu

Amine-Catalyzed Disulfide Exchange

The thiol-disulfide interchange can be catalyzed by amines. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to mediate this dynamic interchange reaction effectively. nih.gov This catalytic activity facilitates the synthesis of various sulfides from stable disulfide precursors at room temperature with high yields. nih.gov Disulfide exchange screening is a technique used in fragment-based lead discovery in drug development, which relies on a library of disulfide-containing fragments. nih.gov

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of nitroaromatic compounds can be reduced to an amino group through various methods. Common reducing agents include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel can be a suitable alternative. commonorganicchemistry.com

Metal/Acid Systems: Iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) can selectively reduce nitro groups. commonorganicchemistry.comscispace.com

Sodium Sulfide (B99878): Sodium sulfide (Na2S) provides a milder alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comgoogle.com

In biological systems, the reduction of similar compounds like 2-chloro-5-nitrophenol (B15424) proceeds via a nitroreductase enzyme, which chemoselectively reduces the nitro group to a hydroxylamino group. nih.govnih.gov This intermediate can then undergo further enzymatic reactions. nih.govnih.gov

Below is a table summarizing various reagents for nitro group reduction:

| Reagent/System | Substrate Compatibility | Selectivity |

| H₂/Pd-C | Reduces both aromatic and aliphatic nitro groups; may affect other functional groups. | High efficiency for nitro reduction. |

| Raney Nickel | Useful for substrates prone to dehalogenation. | Effective for nitro group reduction. |

| Fe/Acid | Mild conditions, compatible with many other reducible groups. | Good for selective nitro reduction. |

| SnCl₂ | Mild conditions, compatible with many other reducible groups. | Good for selective nitro reduction. |

| Na₂S | Good for substrates incompatible with hydrogenation or acid. | Can be chemoselective for one of multiple nitro groups. |

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r). libretexts.org This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, such as the chlorine atom in this compound. libretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. libretexts.orgyoutube.com

The general mechanism for SNA r involves two main steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. youtube.comyoutube.com

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. youtube.com

Electron-withdrawing groups like nitro groups are crucial for this reaction to proceed, as they stabilize the carbanionic intermediate. libretexts.orgyoutube.com The more electron-withdrawing groups present on the ring, the faster the reaction tends to be. youtube.com

Reactivity of the Chloro Substituent in Cross-Coupling and Substitution Reactions

The chlorine atom attached to the aromatic ring is a key site for synthetic modifications, participating in both nucleophilic displacement and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement of the Chloro Group

The chloro group of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group in the para position relative to the disulfide bridge and ortho/para to the chlorine atom activates the aromatic ring towards attack by nucleophiles. While specific studies on the nucleophilic displacement of the chloro group in this compound itself are not extensively documented in the provided search results, the principles of SNAr on similar nitro-activated chloroarenes are well-established. For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom readily undergoes nucleophilic aromatic substitution with various oxygen, sulfur, and nitrogen nucleophiles beilstein-journals.org. This suggests that this compound would likely react with strong nucleophiles, leading to the displacement of the chloride ion. The reaction of 2-chloro-4,5-dihydroimidazole with N-nucleophiles, promoted by carbon disulfide, further illustrates the feasibility of nucleophilic substitution on a chlorinated heterocyclic system, which shares some electronic similarities with the activated aromatic ring in the title compound researchgate.netnih.gov.

Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orglibretexts.orgresearchgate.net The chloro substituent on this compound serves as a handle for such transformations. These reactions typically involve an organohalide (like our title compound) and an organometallic reagent, catalyzed by a palladium(0) complex. nobelprize.org

Several named cross-coupling reactions could potentially be applied to this compound:

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nobelprize.orgthermofishersci.in It is widely used for forming aryl-aryl bonds.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the organohalide. libretexts.orgthermofishersci.in It is known for its tolerance of a wide range of functional groups. libretexts.org

Heck-Cassar-Sonogashira Coupling: This reaction is employed for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for these reactions involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands on the palladium catalyst is often crucial for the reaction's success. libretexts.org

Aromatic Ring Functionalization and Derivatization

Beyond the direct modification of the chloro substituent, the aromatic ring of this compound can undergo further functionalization. The nitro group, being a strong electron-withdrawing group, directs incoming electrophiles to the meta position. However, electrophilic aromatic substitution is generally disfavored due to the deactivated nature of the ring.

A more common transformation is the reduction of the nitro group to an amino group. This transformation is a powerful tool for introducing an amino functionality and can be achieved using various reducing agents. acs.org The resulting amino group can then be further derivatized, for example, through diazotization followed by substitution, or by acylation.

Vicarious nucleophilic substitution (VNS) is another potential pathway for functionalizing the aromatic ring. In nitroaromatics, VNS allows for the formal substitution of a hydrogen atom ortho or para to the nitro group by a nucleophile carrying a leaving group. beilstein-journals.org For this compound, this could potentially introduce substituents at the positions ortho to the nitro group.

Computational Predictions of Reaction Energetics and Transition States

Such computational approaches could be applied to this compound to:

Predict the activation barriers for nucleophilic displacement of the chloro group with various nucleophiles.

Model the catalytic cycle of palladium-catalyzed cross-coupling reactions, including the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Investigate the regioselectivity of further aromatic ring functionalization reactions.

Determine the influence of the disulfide bridge on the electronic properties and reactivity of the aromatic rings.

These computational insights would provide a deeper understanding of the compound's reactivity and guide the rational design of synthetic routes.

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography studies have been instrumental in determining the precise three-dimensional structure of 2-Chloro-5-nitrophenyl disulfide in the solid state. These analyses reveal that the molecule crystallizes in the monoclinic space group P21/c. The crystal structure shows that the molecule possesses a non-planar conformation, with the two phenyl rings being oriented at a significant dihedral angle with respect to each other. This twisted arrangement is a common feature for diaryl disulfides and is influenced by the steric hindrance between the ortho-chloro substituent and the disulfide bridge.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound in solution.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, allowing for the confirmation of the substitution pattern on the phenyl rings. The spectrum typically shows three signals in the aromatic region, corresponding to the three non-equivalent protons on each phenyl ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the nitro and chloro substituents. The integration of the signals can be used to confirm the relative number of protons and thus assess the purity of the compound.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 8.45 | d | 2.5 | H-6 |

| 7.89 | dd | 8.7, 2.5 | H-4 |

| 7.65 | d | 8.7 | H-3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent used.

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The spectrum will show six distinct signals for the six non-equivalent carbon atoms of the phenyl ring. The chemical shifts of these carbons are indicative of their chemical environment, with the carbons attached to the chloro, nitro, and sulfur atoms showing characteristic downfield shifts.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 148.5 | C-5 |

| 145.2 | C-2 |

| 136.8 | C-1 |

| 130.1 | C-3 |

| 125.4 | C-4 |

| 121.7 | C-6 |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

While standard ¹H and ¹³C NMR are sufficient for structural confirmation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide further insights into the through-space proximity of protons. This information can be used to probe the preferred conformation of the molecule in solution, particularly the rotational dynamics around the C-S and S-S bonds. However, specific studies applying these advanced techniques to this compound are not widely reported in publicly available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the characteristic functional groups present in this compound.

The IR spectrum exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1515-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-Cl stretching vibration is observed in the fingerprint region, usually around 740 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1400-1600 cm⁻¹ region. The S-S stretching vibration, which is often weak in the IR spectrum, is more readily observed in the Raman spectrum, typically appearing in the range of 500-540 cm⁻¹.

Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1520 | Asymmetric NO₂ stretch |

| ~1345 | Symmetric NO₂ stretch |

| ~820 | C-H out-of-plane bend |

| ~740 | C-Cl stretch |

| ~510 | S-S stretch (Raman) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₁₂H₆Cl₂N₂O₄S₂), which is approximately 392 g/mol . The isotopic pattern of the molecular ion peak, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl), provides further confirmation of the presence of two chlorine atoms in the molecule.

The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for diaryl disulfides is the cleavage of the S-S bond, leading to the formation of a 2-chloro-5-nitrophenylthiolate radical cation. Further fragmentation of this ion can also be observed, providing additional evidence for the proposed structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

The electronic structure and, consequently, the spectroscopic properties of this molecule would be determined by the interplay of the phenyl ring, the electron-withdrawing nitro (-NO2) group, the chloro (-Cl) substituent, and the disulfide (-S-S-) linkage. Aromatic compounds containing nitro groups are known to exhibit distinct UV-Vis absorption bands, and the disulfide chromophore itself shows absorption in the UV region. escholarship.orgnih.gov The position and intensity of these absorptions are sensitive to the molecular geometry and electronic environment. nih.gov

However, without experimental data, any discussion on the specific electronic transitions (e.g., n→π, π→π) for this compound remains speculative. Similarly, information regarding its potential fluorescence is absent. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, a phenomenon that could be anticipated for this compound. nih.gov

Detailed Research Findings

As of the latest review of available scientific databases and literature, there are no specific research findings that provide experimental UV-Vis absorption or fluorescence emission spectra for this compound. Therefore, data tables for its spectroscopic properties cannot be generated.

Data Tables

No published data is available for this compound.

Computational and Theoretical Investigations of 2 Chloro 5 Nitrophenyl Disulfide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 2-chloro-5-nitrophenyl disulfide. These methods allow for the detailed examination of the molecule's geometry, electronic structure, and other properties in a simulated environment.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. ufba.br For disulfides, the conformational landscape is often characterized by the dihedral angle of the S-S bond. In related nitrophenyl disulfides, the nitro groups tend to be nearly coplanar with their adjacent aryl rings. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (2-chloro-5-nitrotoluene) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.404 | |

| C-Cl | ||

| C-N | ||

| N-O | ||

| C-C-C (ring) | ~117-122 |

Note: This table is illustrative and based on data for a structurally related molecule. Specific values for this compound would require dedicated calculations.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.netmalayajournal.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmalayajournal.orgresearchgate.netacadpubl.eu

For molecules containing nitro and chloro-substituted phenyl rings, the HOMO is often localized on the aromatic system, while the LUMO can be centered on the nitro group and the benzene (B151609) ring. researchgate.net In related compounds, the HOMO-LUMO energy gap has been calculated to be around 4 eV, indicating good stability. malayajournal.orgacadpubl.eu

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmalayajournal.org It helps in identifying sites for electrophilic and nucleophilic attacks. bhu.ac.in Typically, regions around the electronegative oxygen atoms of the nitro group and the chlorine atom would show negative potential (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, regions around hydrogen atoms often exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. malayajournal.orgbhu.ac.in

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. periodicodimineralogia.itwisc.edu It provides insights into the interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the molecule's stability. periodicodimineralogia.itresearchgate.netresearchgate.net

In molecules with nitro groups and halogen substituents, significant delocalization effects are expected. NBO analysis can quantify the stabilization energies associated with these interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the nitro group or the chlorine atom into the antibonding orbitals of the phenyl ring. For related nitro-aromatic compounds, NBO analysis has been used to understand the intramolecular charge transfer that influences their electronic and optical properties. researcher.life The analysis reveals the occupancies of Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals, with deviations from integer values indicating electron delocalization. wisc.edu

Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy, which can then be compared with experimental results for structure validation.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For similar compounds, computed NMR data have shown good agreement with experimental values. nih.gov

IR: The vibrational frequencies (IR and Raman spectra) can be calculated using DFT methods. jocpr.com These calculations help in the assignment of observed vibrational bands to specific functional groups and vibrational modes, such as the characteristic stretching frequencies of the NO2, C-Cl, and S-S bonds. jocpr.comnih.gov

UV-Vis: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). jocpr.com These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to π → π* and n → π* transitions within the aromatic and nitro-containing parts of the molecule. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for Related Nitro-Aromatic Compounds

| Spectroscopy | Parameter | Predicted Range |

| IR (cm⁻¹) | NO₂ asymmetric stretch | 1506–1587 nih.gov |

| NO₂ symmetric stretch | 1302–1378 nih.gov | |

| C=C aromatic stretch | ~1400-1600 | |

| UV-Vis (nm) | π → π* transition | ~300-360 researchgate.net |

Note: These ranges are based on data for similar compounds and serve as an example.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Computational methods can be used to analyze these non-covalent interactions.

Although this compound itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a significant role in its crystal packing. nih.gov In the crystal structures of related nitrophenyl disulfides and other nitro-aromatic compounds, these weak interactions, along with other non-covalent forces, can link molecules into one-, two-, or three-dimensional networks. nih.govresearchgate.net The oxygen atoms of the nitro group are common acceptors in such hydrogen bonds. The analysis of these networks is crucial for understanding the supramolecular assembly of the compound. nih.govuva.es The interplay between the molecular conformation and the formation of these supramolecular structures is a key area of investigation. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecules. In the case of this compound, several types of non-covalent interactions are anticipated, with halogen bonding being of particular interest due to the presence of chlorine atoms.

Halogen Bonding:

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The electron density on a bonded halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential (the σ-hole) on the outer side of the halogen, opposite to the covalent bond. nih.gov This positive region can interact favorably with electron-rich sites such as lone pairs on oxygen or nitrogen atoms, or with π-electron systems. nih.gov

Other Non-Covalent Interactions:

Besides halogen bonding, other non-covalent interactions are expected to be present in the crystal structure of this compound:

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are a significant driving force in the packing of many aromatic compounds.

C-H···O and C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the oxygen atoms of the nitro groups or the π-systems of adjacent aromatic rings.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules.

The interplay of these various non-covalent interactions will ultimately determine the three-dimensional arrangement of this compound molecules in the solid state.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, we can infer the likely outcomes based on studies of structurally related compounds containing nitro and chloro groups. nih.govresearchgate.net

Expected Hirshfeld Surface Features:

A Hirshfeld surface analysis of this compound would likely reveal:

Red spots on the dnorm map, indicating close intermolecular contacts. These would be expected near the oxygen atoms of the nitro groups and the chlorine atoms, corresponding to hydrogen bonds and halogen bonds.

The surface would enclose the molecule, and its shape would reflect the molecule's conformation in the crystalline environment.

Fingerprint Plots:

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. The plot is a scattergram of the distances from the surface to the nearest nucleus inside (di) and outside (de*) the surface.

For this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to the various interactions. Based on analyses of similar molecules, the relative contributions of different contacts could be estimated. nih.govresearchgate.net For instance, in a related compound containing nitro groups, O···H/H···O interactions were found to be the most significant contributors to the crystal packing. nih.gov

The following table illustrates the kind of data that would be obtained from a fingerprint plot analysis. The percentages are hypothetical for this compound, based on findings for analogous compounds. nih.govresearchgate.net

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 25-35 |

| O···H / H···O | 30-40 |

| C···H / H···C | 10-20 |

| Cl···H / H···Cl | 5-10 |

| S···H / H···S | < 5 |

| C···C | < 5 |

| Other | < 5 |

This analysis would provide a detailed picture of the relative importance of different non-covalent interactions in the crystal packing of this compound.

Reaction Mechanism Prediction and Energetic Profiling

The disulfide bond (S-S) is a key functional group in this compound and is known to be susceptible to cleavage under certain conditions, particularly by nucleophiles or reducing agents. ontosight.ai Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reaction mechanisms and determine the energetic profiles of these processes.

A common reaction involving disulfides is their cleavage via nucleophilic attack. For example, the reaction of a disulfide with a phosphine (B1218219) nucleophile, such as trimethylphosphine (B1194731) (TMP), has been studied computationally. nih.gov The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. nih.gov

Predicted Mechanism for Disulfide Cleavage:

For this compound, the reaction with a generic nucleophile (Nu-) would likely proceed as follows:

Nucleophilic Attack: The nucleophile attacks one of the sulfur atoms of the disulfide bridge.

Transition State: A transition state is formed where the S-S bond is partially broken, and a new Nu-S bond is partially formed.

Products: The S-S bond is fully cleaved, resulting in a sulfenyl derivative and a thiolate anion.

The presence of the electron-withdrawing nitro and chloro groups on the phenyl rings would make the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack.

Energetic Profiling:

The following table provides a hypothetical energetic profile for the SN2 cleavage of this compound by a model nucleophile, based on general findings for similar reactions. nih.gov

| Parameter | Hypothetical Value (kcal/mol) |

| Activation Energy (ΔE‡) | 10 - 15 |

| Reaction Energy (ΔErxn) | Exothermic |

Prediction of Nonlinear Optical (NLO) Properties in Related Aromatic Systems

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems and strong electron donor and acceptor groups often exhibit significant NLO properties.

While specific NLO predictions for this compound are not documented in the searched literature, we can discuss the potential for NLO activity based on its structural features and by drawing comparisons with related aromatic systems that have been studied computationally. nih.gov The presence of the nitro group (a strong electron acceptor) and the disulfide bridge, which can participate in conjugation, suggests that this molecule could have NLO properties.

Key NLO Parameters:

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These parameters can be calculated using quantum mechanical methods.

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Computational studies on other aromatic compounds containing nitro groups have shown that these substituents significantly enhance the NLO response. nih.gov The introduction of nitro groups has been found to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often correlated with an increased NLO response. nih.gov

The following table presents data from a computational study on a different NLO-active system to illustrate the type of information that would be sought for this compound.

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) |

| Reference Compound | 2.0 | 5 x 10-30 |

| Nitro-substituted Derivative | 1.5 | 8 x 10-29 |

A computational study of this compound would involve optimizing its geometry and then calculating its electronic properties, including the HOMO-LUMO gap and the hyperpolarizabilities, to assess its potential as an NLO material.

Research Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

The reactivity of the disulfide bond and the substitution pattern of the aromatic rings in 2-Chloro-5-nitrophenyl disulfide allow for its use in the assembly of diverse heterocyclic systems.

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including potential applications as antiviral and antidiabetic agents. nih.govnih.gov The synthesis of these scaffolds often involves multi-component reactions, which are valued for their efficiency and atom economy. nih.govresearchgate.net While direct utilization of this compound in the synthesis of pyrano[2,3-c]pyrazoles is not extensively documented in the provided results, the chemistry of pyrazole (B372694) formation and fusion with other rings highlights the importance of versatile building blocks. researchgate.netmdpi.comktu.edu The synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through various synthetic routes, often involving the condensation of pyrazolone (B3327878) intermediates with other reactants. nih.gov For instance, a one-pot, five-component reaction has been reported for the synthesis of pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles. nih.gov This reaction proceeds through the in-situ formation of a pyrazolone, followed by a series of condensation and cycloaddition reactions. nih.gov Another approach involves the synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from pyrazole-chalcones. mdpi.com

| Synthetic Approach | Key Intermediates | Reaction Type |

| One-pot, five-component reaction | Pyrazolone | Knoevenagel condensation, azide-alkyne cycloaddition, Michael addition nih.gov |

| Algar–Flynn–Oyamada reaction | Pyrazole-chalcones | Cyclization mdpi.comktu.edu |

| Multi-component reaction | Enaminonitrile | Base-catalyzed reaction nih.gov |

This table summarizes various synthetic strategies for preparing Pyrano[2,3-c]pyrazole derivatives, highlighting the key intermediates and reaction types involved.

The synthesis of thiodiazole derivatives often involves the use of sulfur-containing reagents. While the direct reaction of this compound to form thiodiazolium-2-thiolates is not explicitly detailed, the synthesis of related 1,2,3-thiadiazoles has been explored. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to form a thioketene (B13734457) intermediate. nih.gov This reactive intermediate can then be trapped by nucleophiles to generate various sulfur-containing compounds. nih.gov This reactivity pattern suggests the potential for disulfide compounds to serve as precursors to thiadiazole systems through appropriate chemical transformations. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been achieved by clubbing with other heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole. mdpi.com

The synthesis of fused heterocyclic systems containing both triazole and thiadiazole rings, such as 1,2,4-triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazines and triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles, often relies on the cyclocondensation of 4-amino-3-mercaptotriazoles with various electrophilic reagents. researchgate.netnih.govresearchgate.netsemanticscholar.org These reactions lead to the formation of a diverse range of fused heterocyclic compounds with potential biological activities. nih.govresearchgate.net The synthesis of these systems can be achieved through several routes, including the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with reagents like heteroaromatic aldehydes, isothiocyanates, and phenacyl bromides. researchgate.net

| Starting Material | Reagent | Resulting Heterocycle |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Heteroaromatic aldehydes | 6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles researchgate.net |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Alkyl/aryl isothiocyanates | 6-(alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles researchgate.net |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 4-substituted phenacyl bromides | 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazines researchgate.net |

| 3-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromeno[2,3-b]pyridine-2,5(1H)-dione | Mono- and bi-electrophilic reagents | Triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles and triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazines researchgate.net |

This table illustrates the synthesis of various Triazolo[3,4-b] nih.govresearchgate.netuni.luthiadiazole systems from different starting materials and reagents.

Reagent in Specific Disulfide-Based Organic Transformations

Beyond its role as a structural scaffold, this compound can also function as a reagent to facilitate specific chemical reactions.

While specific examples detailing the use of this compound in desulfurization reactions are not prevalent in the provided search results, the cleavage of the disulfide bond is a fundamental transformation that can be exploited in synthesis. This cleavage can generate reactive thiol or thiolate species that can participate in a variety of subsequent reactions. The electron-withdrawing groups on the phenyl rings would influence the reactivity of the disulfide bond, potentially making it more susceptible to nucleophilic attack.

The alpha-sulfenylation of carbonyl compounds is a crucial transformation in organic synthesis, providing access to α-sulfenylated carbonyl compounds that are valuable intermediates and possess biological activity. nih.govnih.gov This reaction typically involves the reaction of a carbonyl compound's enol or enolate form with an electrophilic sulfur reagent. nih.gov Disulfides are commonly used as electrophilic sulfur sources in these reactions. researchgate.net While diphenyl disulfide is a frequently employed reagent, the principles of this reaction can be extended to other disulfides, including this compound. The reaction proceeds by generating an enolate from the carbonyl compound using a base, which then attacks the disulfide, leading to the formation of the α-sulfenylated product and a thiolate byproduct. A variety of carbonyl compounds, including esters, ketones, and 1,3-dicarbonyl compounds, can undergo this transformation. researchgate.net

| Carbonyl Substrate | Base | Solvent | Yield (%) |

| Diethyl malonate | NaH | THF | High |

| Ethyl acetoacetate | NaOEt | EtOH | High |

| Cyclohexanone | LDA | THF | Good |

This table, based on the general methodology for alpha-sulfenylation using disulfides, illustrates the typical conditions and outcomes for this type of reaction. researchgate.net Note that these are representative examples and specific yields for reactions with this compound would require experimental verification.

Hydrothiolation of Alkynes (Analogy from Diphenyl Disulfide)

The addition of a thiol across a carbon-carbon triple bond, known as hydrothiolation, is a powerful method for the synthesis of vinyl sulfides, which are important intermediates in organic synthesis. While direct studies on the use of this compound in this reaction are not available, the well-established reactivity of diphenyl disulfide serves as a strong predictive model.

The hydrothiolation of alkynes using disulfides can be catalyzed by various transition metals, such as palladium, rhodium, and gold. In a typical reaction mechanism, the disulfide undergoes oxidative addition to the metal center, followed by insertion of the alkyne and subsequent reductive elimination to afford the vinyl sulfide (B99878) product. The regioselectivity of the addition is often influenced by the electronic and steric properties of both the alkyne and the disulfide.

In the case of this compound, the electron-withdrawing nitro and chloro groups are expected to increase the electrophilicity of the sulfur atoms, potentially enhancing the rate of the initial oxidative addition step. This could make it a more reactive reagent compared to diphenyl disulfide under certain catalytic conditions. The reaction would proceed via the cleavage of the S-S bond and the subsequent addition of the resulting 2-chloro-5-nitrophenylthiol moiety across the alkyne.

Table 1: Comparison of Disulfides in a Hypothetical Hydrothiolation Reaction

| Feature | Diphenyl Disulfide | This compound (Predicted) |

| Reactivity | Standard reagent for hydrothiolation. | Potentially higher reactivity due to electron-withdrawing groups. |

| Product | Phenyl vinyl sulfide | 2-Chloro-5-nitrophenyl vinyl sulfide |

| Potential Advantages | Well-established, predictable outcomes. | May require milder reaction conditions; product offers handles for further functionalization (Cl, NO2). |

Development of Novel Organosulfur Compounds

The structure of this compound provides a versatile platform for the development of novel organosulfur compounds. The disulfide bond can be readily cleaved by reducing agents, such as sodium borohydride, to yield the corresponding thiol, 2-chloro-5-nitrothiophenol. This thiol can then serve as a nucleophile in a variety of reactions, including substitution and addition reactions, to introduce the 2-chloro-5-nitrophenylthio group into other molecules.

Furthermore, the aromatic ring of this compound is amenable to further functionalization. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization and coupling reactions. The chloro group can also be displaced by various nucleophiles under specific conditions. This multi-faceted reactivity allows for the synthesis of a diverse library of new organosulfur compounds with potentially interesting biological or material properties.

Applications in Solid-Phase Organic Synthesis (Analogy from Related Reagents)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large libraries of compounds. Reagents containing disulfide bonds have found utility in SPOS as traceless linkers. In this approach, a molecule of interest is attached to a solid support via a disulfide bond. After the desired synthetic transformations have been carried out on the molecule, it can be cleaved from the support by reduction of the disulfide linkage, leaving no trace of the linker on the final product.

By analogy with other disulfide-containing linkers, this compound could be adapted for use in SPOS. The corresponding thiol, 2-chloro-5-nitrothiophenol, could be immobilized on a solid support and then used to capture molecules containing a suitable leaving group. The electron-withdrawing groups on the aromatic ring might influence the stability of the disulfide linkage and the conditions required for cleavage, potentially offering advantages in terms of orthogonality to other protecting groups.

Table 2: Potential Steps for Application of this compound in SPOS

| Step | Description |

| 1. Immobilization | The corresponding thiol is attached to a solid support. |

| 2. Substrate Attachment | The immobilized thiol reacts with a substrate to form a disulfide-linked conjugate. |

| 3. Synthesis | Chemical modifications are performed on the solid-supported substrate. |

| 4. Cleavage | The disulfide bond is reduced to release the final product from the solid support. |

Research Applications in Materials Science

Precursor for Advanced Organic Electronic Materials

The development of novel organic materials for electronic applications is a rapidly growing field. The specific electronic characteristics of 2-Chloro-5-nitrophenyl disulfide make it a theoretical candidate for the synthesis of new organic electronic materials.

Charge transfer (CT) complexes and radical ion salts are classes of materials with intriguing conductive and magnetic properties. They are typically formed by the reaction of an electron donor with an electron acceptor. The electron-deficient nature of the aromatic rings in this compound, due to the presence of both nitro and chloro substituents, suggests its potential to act as an electron acceptor component in the formation of such complexes.

While specific studies on CT complexes derived from this compound are not extensively documented, the broader class of nitroaromatic compounds is known to form CT complexes with various electron donors. The formation of these complexes can lead to materials with tunable electronic properties, which are essential for applications in organic electronics. The generation of radical ion salts, through the chemical or electrochemical reduction of the disulfide, could also be envisioned, potentially leading to materials with interesting magnetic and conducting behaviors.

Organic semiconductors are the cornerstone of plastic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The planarity and potential for intermolecular interactions in derivatives of this compound suggest its possible utility in this area.

Although not a direct structural analog, the concept of using sulfur-containing heterocycles to build organic semiconductors is well-established, with tetrathiafulvalene (B1198394) (TTF) and its derivatives being prime examples. The disulfide bond in this compound could potentially be used to synthesize novel sulfur-containing heterocyclic systems. By analogy with diselenafulvalenes, which are known for their ability to form highly conductive stacks, it is conceivable that derivatives of this compound could be designed to self-assemble into ordered structures conducive to charge transport. The electron-withdrawing groups would be expected to influence the energy levels (HOMO and LUMO) of the resulting materials, a critical factor in the design of organic semiconductor devices.

Integration into Polymer Architectures for Functional Materials

The incorporation of specific functional units into polymer backbones or as pendant groups is a powerful strategy for creating materials with tailored properties. The disulfide linkage in this compound offers a unique handle for integration into polymer chains.

Disulfide bonds are known to be responsive to redox stimuli, cleaving under reducing conditions and reforming under oxidizing conditions. This dynamic covalent chemistry has been exploited to create a variety of functional polymers, including self-healing materials, drug-delivery vehicles, and stimuli-responsive gels. nsf.gov For instance, polymers with thiol side groups can be cross-linked through the formation of disulfide bonds, a process that can be reversed by the addition of a reducing agent. nsf.gov

While direct examples of the incorporation of this compound into polymers are not prevalent in the literature, its structure suggests several possibilities. It could potentially be used as a chain-transfer agent in radical polymerization or as a monomer in polycondensation reactions. The resulting polymers would contain disulfide linkages, imparting redox-responsiveness. Furthermore, the nitro and chloro substituents would offer sites for further chemical modification, allowing for the fine-tuning of the polymer's properties for specific applications, such as in sensors or adaptive materials. Research into the synthesis of degradable polyolefins has demonstrated the successful incorporation of disulfide units into the main chain of polyolefins via metathesis copolymerization, highlighting a potential pathway for the integration of disulfide-containing monomers. mdpi.com

Contribution to Optoelectronic Material Design (e.g., NLO materials)

Materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The design of NLO materials often focuses on creating molecules with a large hyperpolarizability, which is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system.

A study on the NLO properties of 2-Chloro-5-nitroanisole, a compound with a similar substitution pattern to the phenyl rings in this compound, revealed significant nonlinear absorption and refraction. rdd.edu.iq This suggests that the 2-chloro-5-nitrophenyl moiety possesses the necessary electronic asymmetry to contribute to NLO effects. The study demonstrated that solutions of 2-Chloro-5-nitroanisole exhibit a large nonlinear refractive index and are promising candidates for optical limiting applications. rdd.edu.iq

Analytical Methodologies for Research Grade Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 2-Chloro-5-nitrophenyl disulfide from impurities and reaction byproducts, thereby allowing for a precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, can be employed to achieve separation. sielc.comnih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A gradient elution, where the composition of the mobile phase is changed over time, can be effective. For example, a gradient could start with a low percentage of acetonitrile, which is gradually increased to elute more strongly retained compounds. nih.gov Detection is commonly performed using a UV detector, as the nitroaromatic and disulfide chromophores in the molecule absorb UV light. A specific detection wavelength, such as 326 nm, has been found effective for similar disulfide compounds. nih.govresearchgate.net The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

A study on the separation of sulfur-containing biomolecules utilized a dual-ended Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid, demonstrating the versatility of HPLC for such analyses. sielc.com While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for related compounds such as 2-chloro-5-nitrophenol (B15424) often use a reverse-phase approach with an acetonitrile/water mobile phase, which can be adapted. sielc.com

Interactive Data Table: HPLC Method Parameters for Related Compounds

| Parameter | Value | Reference |

| Column | Newcrom R1 / Primesep 100 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric or Formic Acid | sielc.com |

| Detection | UV | sielc.com |

| Application | Separation and Purity Assessment | sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is invaluable for the unambiguous identification of this compound and the characterization of any impurities. After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source.

For this compound, with a molecular formula of C₁₂H₆Cl₂N₂O₄S₂, the expected monoisotopic mass is approximately 373.91 g/mol . uni.lu LC-MS analysis would confirm this molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information, helping to distinguish it from isomers or related compounds. In a study of 2-chloro-5-nitrophenol degradation, LC-MS was used to identify metabolites by their retention times and mass-to-charge ratios (m/z). frontiersin.org For instance, the analysis of 2-chloro-5-nitrosophenol, an intermediate, showed a deprotonated ion at m/z 156.14. frontiersin.org This highlights the power of LC-MS in elucidating chemical structures.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 376.92188 |

| [M+Na]⁺ | 398.90382 |

| [M-H]⁻ | 374.90732 |

| [M+NH₄]⁺ | 393.94842 |

| [M+K]⁺ | 414.87776 |

| Data sourced from PubChemLite uni.lu |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring reaction progress, assessing purity, and identifying compounds. wikipedia.orgumass.edu For this compound, a TLC plate coated with silica (B1680970) gel G is commonly used as the stationary phase. ncids.comepa.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. wikipedia.org For nitroaromatic compounds, various solvent systems have been reported, such as benzene-methanol or benzene-dioxane-acetic acid mixtures. ncids.com

After developing the plate, the separated spots can be visualized. Since this compound is a colored compound (typically yellow), its spot may be visible to the naked eye. However, for enhanced visualization, UV light is often used, under which compounds that absorb UV light appear as dark spots. wikipedia.orgumass.edu Staining with reagents like iodine vapor or specific chemical sprays can also be employed. wikipedia.org For disulfide compounds, a spray reagent containing tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used for detection. researchgate.net The purity of the compound can be qualitatively assessed by the presence of a single spot. wikipedia.orglibretexts.org

Interactive Data Table: TLC Systems for Nitroaromatic Compounds

| Stationary Phase | Mobile Phase | Visualization | Reference |

| Silica Gel G | Benzene-Methanol (4:1) | SnCl₂ followed by p-DMAB | ncids.com |

| Silica Gel G | Benzene-Dioxane-Acetic acid (90:25:4) | SnCl₂ followed by p-DMAB | ncids.com |

| Silica Gel F | Not specified | Not specified | ncids.com |

| Silica Gel G | Benzene (B151609)/petroleum ether/methanol (40:30:5) | Not specified | epa.gov |

Quantitative Spectroscopic Methods

Spectroscopic methods are widely used for the quantitative determination of nitrophenol compounds. ontosight.ai UV-Visible spectrophotometry is a particularly suitable technique for this compound due to the presence of the nitro group, a strong chromophore. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

For related p-nitrophenol compounds, the characteristic absorption peaks are observed around 317 nm and 400 nm. nih.govresearchgate.net A kinetic spectrophotometric method for the determination of p-nitrophenol has been developed with a detection limit as low as 8 ng/mL. researchgate.net The linearity range for the determination of nitrophenol isomers has been reported as 1.0-25.0 µg/mL. jchr.org To perform a quantitative analysis of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be interpolated from this curve.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a pure organic compound. wikipedia.org For this compound (C₁₂H₆Cl₂N₂O₄S₂), elemental analysis would be used to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). wikipedia.orgrsc.org This is typically achieved through combustion analysis. wikipedia.orgjordilabs.com

In a CHNS analyzer, the sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment. rsc.org This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides, and sulfur to sulfur dioxide (SO₂). wikipedia.orgrsc.org These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector. measurlabs.com The results are reported as weight percentages of the elements in the original sample. measurlabs.com These experimental percentages can then be compared to the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 38.34% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 1.61% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 18.86% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.45% |

| Oxygen | O | 15.999 | 4 | 63.996 | 17.02% |

| Sulfur | S | 32.065 | 2 | 64.13 | 17.06% |

| Total | 377.226 | 100% |

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

When this compound is present in complex matrices, such as environmental or biological samples, efficient extraction and sample preparation are critical prior to analysis. The goal is to isolate the analyte from interfering substances that could affect the accuracy and sensitivity of the analytical method.

For aromatic compounds, several extraction techniques can be employed. unido.orgSolvent extraction is a common method where the sample is treated with a solvent that selectively dissolves the aromatic compounds. iht.edu.in For heat-stable compounds, Soxhlet extraction can be used, which allows for the continuous extraction with a small amount of solvent. cabidigitallibrary.orgresearchgate.net

More advanced techniques offer higher efficiency and reduced solvent consumption. cabidigitallibrary.org These include:

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. cabidigitallibrary.org

Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation bubbles, which disrupt the sample matrix and enhance solvent penetration. researchgate.net

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly efficient and leaves no solvent residue. iht.edu.in

Accelerated Solvent Extraction (ASE): Employs high temperatures and pressures to increase the speed and efficiency of the extraction. cabidigitallibrary.org

The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitrophenyl disulfide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aromatic disulfides often involves oxidative coupling of thiol precursors. For this compound, a plausible route could start with 2-chloro-5-nitrothiophenol, followed by oxidation using agents like iodine or hydrogen peroxide. Reaction optimization should focus on solvent choice (e.g., benzene or N-methylacetamide for solubility), temperature control (reflux conditions for nitro group stability), and stoichiometric ratios to minimize byproducts. Evidence from analogous nitro-chloro benzoyl chloride syntheses suggests thionyl chloride as a potential activating agent for intermediate thiols . Monitoring via TLC or GC-MS is critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify aromatic protons and carbons, with chemical shifts influenced by electron-withdrawing nitro and chloro groups (e.g., deshielding of adjacent protons). For example, the nitro group typically causes downfield shifts near δ 8.5–9.0 ppm in H NMR .